Cafedrine

Cafedrine Theodrenaline Maternal Tachycardia

Cafedrine (CAS 14535-83-2), also known as norephedrinoethyltheophylline, is a synthetic sympathomimetic amine that is chemically a covalent linkage of norephedrine to the phosphodiesterase (PDE) inhibitor theophylline. It is primarily used in Germany, in a fixed 20:1 combination with theodrenaline (Akrinor®), for the acute management of arterial hypotension, particularly in perioperative settings.

Molecular Formula C18H23N5O3
Molecular Weight 357.4 g/mol
CAS No. 14535-83-2
Cat. No. B087544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCafedrine
CAS14535-83-2
Synonyms7-(2-(1-methyl-2-hydroxy-2-phenylethylamino)ethyl)theophylline
cafedrine
cafedrine hydrochloride
norephendrinetheophylline
norephendrinetheophylline mono-hydrochloride, (R-(R*,S*))-isome
Molecular FormulaC18H23N5O3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C
InChIInChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3
InChIKeyUJSKUDDDPKGBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cafedrine (CAS 14535-83-2) for Procurement: A Dual Sympathomimetic/PDE-Inhibitor Antihypotensive Agent


Cafedrine (CAS 14535-83-2), also known as norephedrinoethyltheophylline, is a synthetic sympathomimetic amine that is chemically a covalent linkage of norephedrine to the phosphodiesterase (PDE) inhibitor theophylline [1]. It is primarily used in Germany, in a fixed 20:1 combination with theodrenaline (Akrinor®), for the acute management of arterial hypotension, particularly in perioperative settings [2]. This unique structure imparts a dual mechanism of action involving both direct and indirect sympathomimetic activity and PDE inhibition, distinguishing it from conventional vasopressors [3].

1
Mechanism Dual sympathomimetic/PDE inhibitor pathway study fit
2
Model context Perioperative hypotension hemodynamic research models
3
Assay profile Inotropic selectivity without vasoconstriction assay context

Why Cafedrine Cannot Be Interchanged with Standard Vasopressors Like Ephedrine or Noradrenaline


The unique covalent linkage in cafedrine between a sympathomimetic amine (norephedrine) and the PDE inhibitor theophylline creates a pharmacodynamic profile that cannot be replicated by simple mixtures of sympathomimetics. In vitro evidence demonstrates that cafedrine-based formulations increase cardiac contractile force via a combination of β1-adrenoceptor agonism and PDE inhibition, without causing vasoconstriction of human internal mammary artery [1]. This contrasts sharply with agents like ephedrine, an indirect sympathomimetic associated with higher incidence of tachycardia [2], and noradrenaline, a potent vasoconstrictor [3]. Consequently, in-class substitution with a standard vasopressor would result in a fundamentally different hemodynamic outcome, specifically impacting heart rate stability, cardiac index, and vascular resistance.

Cafedrine-based profile

Dual mechanism: sympathomimetic + PDE inhibition
Reported lower heart-rate endpoint elevation
Inotropy without vasoconstriction in isolated vessel models

Standard vasopressor mismatch

Ephedrine: heart-rate endpoint context may differ significantly
Noradrenaline: vasoconstriction endpoint profile diverges
Simple sympathomimetic/PDE inhibitor mixtures do not replicate the covalent linkage profile

Cafedrine/Theodrenaline (Akrinor®) Quantitative Differentiation vs. Ephedrine and Noradrenaline


Superior Heart Rate Stability: C/T vs. Ephedrine in Cesarean Section

In a pharmacometric analysis of the HYPOTENS study comparing cafedrine/theodrenaline (C/T) to ephedrine for spinal anesthesia-induced hypotension during cesarean section, the maximum maternal heart rate (MAXHR) was significantly lower with C/T. The model estimated MAXHR was 15% higher after ephedrine administration compared to C/T (p < 0.001) [1]. This aligns with clinical results from the same trial showing a significantly higher incidence of tachycardia (HR ≥ 100 bpm) with ephedrine (P < 0.01) [2].

Heart rate endpoint
Head-to-head
MAXHR 15% lower with C/T (p < 0.001); lower tachycardia incidence (P < 0.01)
Reported heart-rate endpoint stability context
HYPOTENS study, cesarean section model, n=243
Cafedrine Theodrenaline Maternal Tachycardia Ephedrine Cesarean Section Hemodynamics

Improved Neonatal Acid-Base Status with C/T vs. Ephedrine in Obstetric Anesthesia

The HYPOTENS study, which directly compared C/T and ephedrine, revealed a more favorable neonatal acid-base profile following C/T treatment. The base deficit and lactate values in umbilical arterial blood were significantly greater in newborns whose mothers received ephedrine (P < 0.01) [1]. A subsequent pharmacometric analysis confirmed that higher maternal MAXHR, a characteristic of ephedrine treatment, was correlated with lower neonatal base excess (BE), suggesting that the lower maternal peak heart rate associated with C/T offers a physiological benefit to the neonate [2].

Neonatal acid-base
Head-to-head
Lower base deficit & lactate with C/T (P < 0.01); higher BE linked to lower maternal MAXHR
Reported neonatal acid-base endpoint improvement
Umbilical arterial blood analysis, pharmacometric confirmation
Cafedrine Theodrenaline Fetal Acidosis Neonatal Outcome Ephedrine Cesarean Section

Faster Onset and Greater Hemodynamic Efficacy Reduces Need for Rescue Boluses: C/T vs. Ephedrine

In the HYPOTENS study, the onset of blood pressure stabilization was significantly faster and the effect more pronounced with C/T compared to ephedrine (P < 0.0001) [1]. This superior hemodynamic profile translated into a significantly reduced need for additional vasopressor boluses. Patients receiving C/T required substantially fewer rescue boluses than those treated with ephedrine (P < 0.01), suggesting greater and more sustained effectiveness [1].

Onset & rescue need
Head-to-head
Faster BP stabilization (P < 0.0001); fewer rescue boluses (P < 0.01)
Supports more sustained hemodynamic response
Spinal anesthesia hypotension model
Cafedrine Theodrenaline Onset of Action Hypotension Anesthesia Rescue Medication

Inotropic Selectivity Without Vasoconstriction: A Unique Pharmacodynamic Profile vs. Noradrenaline and Ephedrine

In vitro studies on human atrial myocardium demonstrate that AkrinorTM (a 20:1 mixture of cafedrine/theodrenaline) increases contractile force with an EC50 of 41 ± 3 mg/l via β1-adrenoceptor agonism and PDE inhibition, achieving an effect size comparable to high calcium concentrations [1]. Crucially, at clinically relevant concentrations (4.2–168 mg/l), AkrinorTM did not constrict human internal mammary artery rings, and instead shifted the noradrenaline concentration-response curve rightward (-logEC50 from 6.18 ± 0.08 to 5.23 ± 0.05 M), indicating an α-adrenoceptor antagonistic or PDE-inhibitory effect [1]. This contrasts with noradrenaline, a direct vasoconstrictor, and ephedrine, which is associated with variable vascular effects.

Inotropic selectivity
Method context
EC₅₀ 41 ± 3 mg/l; no vasoconstriction; rightward shift of NA curve (Δ-logEC₅₀ 0.95 M)
Inotropic vs. vasopressor selectivity in human tissue
Isolated atrial trabeculae and IMA rings; data to verify
Cafedrine Akrinor Inotropy Vasoconstriction Myocardium Mammary Artery Pharmacodynamics

Hypothesized Superiority in Increasing Cardiac Index: C/T vs. Noradrenaline (HERO Study Design)

The upcoming HERO study (DRKS00028589) is a randomized, parallel-group trial designed to compare C/T against noradrenaline (NA) for intraoperative hypotension. The study design hypothesizes non-inferiority of C/T for maintaining mean arterial pressure (MAP 90 mmHg) during continuous infusion, and crucially, postulates the superiority of C/T over NA in increasing cardiac index during the initial bolus phase [1]. This design is based on the rationale that C/T's dual mechanism of positive inotropy and PDE inhibition would lead to a greater increase in cardiac output compared to NA, which primarily increases afterload via vasoconstriction.

Cardiac index trial design
Study design
Hypothesized superiority of C/T over NA for cardiac index (bolus phase); non-inferiority for MAP
HERO study (planned n=172) endpoint rationale
Pending randomized trial results; model to verify
Cafedrine Theodrenaline Noradrenaline Cardiac Index Intraoperative Hypotension HERO Study

Procurement-Driven Application Scenarios for Cafedrine Based on Validated Evidence


First-Line Agent for Hypotension Management in Elective Cesarean Sections

C/T provides a dual advantage of effective blood pressure stabilization with a significantly lower risk of maternal tachycardia and improved neonatal acid-base status compared to ephedrine [1]. Its faster onset and sustained effect also minimize the need for rescue boluses, simplifying clinical workflow [1]. This makes C/T a preferable stock item for obstetric anesthesia carts.

Cardiac Anesthesia Agents Requiring Inotropic Support Without Afterload Increase

In procedures such as coronary artery bypass grafting (CABG), the selective inotropic effect of C/T on human atrial myocardium, without constricting arterial grafts like the internal mammary artery, offers a targeted approach to managing hypotension [2]. This profile is ideal for procurement in cardiothoracic theaters where maintenance of graft patency and coronary perfusion is critical.

Clinical Trials Investigating Cardiac Index-Focused Hemodynamic Resuscitation

The HERO study's design [3] positions C/T as a prime candidate for clinical trials comparing resuscitation strategies that prioritize cardiac output (cardiac index) over pure vasoconstriction. Research organizations should procure GMP-grade cafedrine for studies exploring goal-directed hemodynamic therapy in high-risk surgical patients.

Application
Selection Property
Validation Focus
Obstetric anesthesia hypotension models
Heart-rate endpoint stability context
Maternal heart-rate and neonatal acid-base endpoint review
Cardiac inotropy research (graft patency models)
Inotropic-vasoconstriction selectivity profile
Internal mammary artery tension and atrial contractility assay endpoints
Hemodynamic resuscitation trial design
Cardiac index augmentation model
Continuous infusion MAP non-inferiority and bolus cardiac index endpoint validation
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